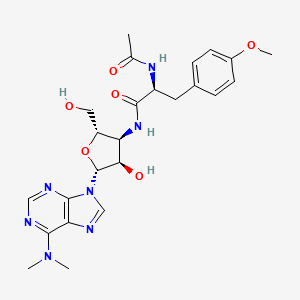

N-Acetylpuromycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Acetylpuromycin is a non-ribotoxic form of the antibiotic puromycin . It downregulates SnoN and Ski protein expression and promotes TGF-β signaling . It is formed in puromycin-resistant S. alboniger that endogenously express puromycin-acetyltransferase .

Synthesis Analysis

The gene encoding a puromycin N-acetyltransferase from Streptomyces alboniger has been cloned next to the SV40 early promoter in a mammalian cells-Escherichia coli shuttle vector . When this construction was introduced into VERO cells, it expressed the relevant enzymic activity .

Molecular Structure Analysis

The molecular formula of N-Acetylpuromycin is C24H31N7O6 . Its average mass is 513.546 Da and its monoisotopic mass is 513.233582 Da .

Chemical Reactions Analysis

The crystal structure of PAC has been solved using X-ray crystallography, revealing it to be a member of the GCN5-related N-acetyltransferase (GNAT) family of acetyltransferases . Based on structures in complex with acetyl-CoA or the reaction products CoA and acetylated puromycin, four classes of mutations in and around the catalytic site were designed and tested for activity .

Physical And Chemical Properties Analysis

The solubility of N-Acetylpuromycin is up to 100 mM in DMSO and up to 100 mM in 1eq. HCl .

Scientific Research Applications

Deriving Mammalian Cell Lines Expressing Recombinant Proteins

N-Acetylpuromycin is used in the structure-guided selection of puromycin N-acetyltransferase mutants for deriving mammalian cell lines expressing recombinant proteins . The emergence of therapeutic proteins produced in mammalian cells as a major drug class has been facilitated by the adaptation of drug selection strategies to enable the derivation of stably transfected cell lines synthesising and secreting high levels of recombinant proteins .

Enhancing Selection Stringency

The structure-guided manipulation of puromycin N-acetyltransferase function can be utilized to enhance selection stringency for the derivation of mammalian cell lines secreting elevated levels of recombinant proteins .

Downregulating SnoN and Ski Protein Expression

N-Acetylpuromycin has been found to downregulate SnoN and Ski protein expression . This could have implications in the study of these proteins and their roles in various cellular processes.

Promoting TGF-β Signaling

N-Acetylpuromycin promotes TGF-β signaling, independently of MAPK activation . This could be useful in studying the TGF-β signaling pathway and its role in various biological processes.

Non-Ribotoxic Form of Puromycin

N-Acetylpuromycin is a non-ribotoxic form of the antibiotic puromycin . This makes it a useful tool in studying the effects of puromycin without the ribotoxic effects.

Use in Puromycin-Resistant Cells

N-Acetylpuromycin is formed in puromycin-resistant S. alboniger that endogenously express puromycin-acetyltransferase . This could be useful in studying resistance mechanisms in these cells.

Mechanism of Action

Target of Action

N-Acetylpuromycin primarily targets the 60S ribosomal proteins . These proteins play a crucial role in protein synthesis within the cell. The compound interacts with several 60S ribosomal proteins, including L10-like, L13a, L23, L15, L19, L23a, and others .

Mode of Action

N-Acetylpuromycin is a non-ribotoxic form of the antibiotic puromycin . It is formed in puromycin-resistant S. alboniger that endogenously express puromycin-acetyltransferase . In cells that express puromycin-N-acetyltransferase, the enzyme responsible for the biosynthesis of N-acetylpuromycin, puromycin application induces downregulation of the negative regulators of TGF-β signaling SnoN and Ski without activating MAPK or inhibition of protein synthesis .

Biochemical Pathways

The biologically inactive compound N-acetylpuromycin is the last intermediate of the puromycin antibiotic biosynthetic pathway in Streptomyces alboniger . Culture filtrates from either this organism or Streptomyces lividans transformants harboring the puromycin biosynthetic gene cluster cloned in low-copy-number cosmids contained an enzymic activity which hydrolyzes N-acetylpuromycin to produce the active antibiotic .

Pharmacokinetics

It is known that the compound is a non-ribotoxic form of the antibiotic puromycin . This suggests that it may have different absorption, distribution, metabolism, and excretion (ADME) properties compared to puromycin.

Result of Action

N-Acetylpuromycin downregulates SnoN and Ski protein expression, promoting TGF-β signaling independently of MAPK activation . . This results in significant changes at the molecular and cellular levels, influencing the behavior of the cell.

Action Environment

The action of N-Acetylpuromycin can be influenced by various environmental factors. For instance, the presence of puromycin-N-acetyltransferase, the enzyme responsible for the biosynthesis of N-Acetylpuromycin, can affect the compound’s action . Additionally, the compound’s action can be influenced by the cellular environment, including the presence of other molecules and cellular conditions.

Future Directions

properties

IUPAC Name |

(2S)-2-acetamido-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N7O6/c1-13(33)28-16(9-14-5-7-15(36-4)8-6-14)23(35)29-18-17(10-32)37-24(20(18)34)31-12-27-19-21(30(2)3)25-11-26-22(19)31/h5-8,11-12,16-18,20,24,32,34H,9-10H2,1-4H3,(H,28,33)(H,29,35)/t16-,17+,18+,20+,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADKVYSQIGJMFP-IYRMOJGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC2C(OC(C2O)N3C=NC4=C3N=CN=C4N(C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C3N=CN=C4N(C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N7O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetylpuromycin | |

Q & A

Q1: How does N-acetylpuromycin relate to the antibiotic puromycin?

A: N-acetylpuromycin is converted into the active antibiotic puromycin by the enzyme N-acetylpuromycin N-acetylhydrolase (encoded by the napH gene) [, ]. This enzymatic deacetylation step is crucial for activating the antibiotic.

Q2: What is the significance of the pur8 gene in relation to N-acetylpuromycin?

A: The pur8 gene, located within the puromycin biosynthetic gene cluster (pur cluster), encodes a highly hydrophobic polypeptide (Pur8) []. Pur8 is thought to act as a transmembrane transporter, potentially involved in the efflux of puromycin and possibly N-acetylpuromycin from the bacterial cell. This efflux mechanism contributes to puromycin resistance in Streptomyces alboniger [].

Q3: How is N-acetylpuromycin involved in the study of puromycin resistance mechanisms?

A3: Understanding the biosynthesis of puromycin, including the role of N-acetylpuromycin and the pur8 gene, is crucial for addressing antibiotic resistance. Identifying the enzymes and transport systems involved can provide targets for developing novel antibiotics or strategies to circumvent resistance mechanisms.

Q4: Are there other enzymes involved in the pathway leading to N-acetylpuromycin formation?

A: Yes, research suggests that N-acetylpuromycin might be formed by the N-acetylation of O-demethylpuromycin, a precursor in the pathway []. This reaction is likely catalyzed by a specific N-acetyltransferase. Further research is needed to confirm the specific steps and enzymes involved in the formation of N-acetylpuromycin within the pur cluster.

Q5: What are the implications of understanding the puromycin biosynthetic pathway for biotechnology?

A: The pac gene, encoding puromycin N-acetyltransferase, has been explored as a reporter gene in transgenic animals []. This application highlights the broader biotechnological potential of understanding and manipulating genes within the pur cluster.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)

![5-({[(3,4-Difluorophenyl)sulfonyl]amino}methyl)-6-Methyl-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B609315.png)

![N-(3-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)acetamide](/img/structure/B609328.png)

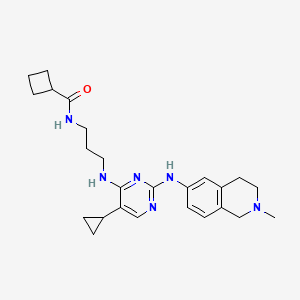

![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)